(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly functionalized carbohydrate derivative with a complex stereochemical framework. Key structural features include:
- Amino and methylamino substituents (enhancing solubility in aqueous media and enabling interactions with biological targets).
- Cyclohexyloxy and pyranosyl linkages (imparting rigidity and influencing conformational stability).
Properties
CAS No. |
86630-31-1 |
|---|---|
Molecular Formula |
C21H39N3O13 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H39N3O13/c1-24-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-25)34-21)3-6(23)19(36-18)35-17-7(26)2-5(22)11(27)15(17)31/h5-21,24-32H,2-4,22-23H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1 |
InChI Key |
CANJCXYUUJPQSP-OKXNOFASSA-N |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)O)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)O)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological activity. Its structure suggests potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on current research findings.
Molecular Structure
- Molecular Formula : C₃₅H₄₆O₂₀
- Molecular Weight : 510.62 g/mol
- CAS Number : 69227-93-6
Structural Features
The compound features multiple hydroxyl groups and amino functionalities that are indicative of its potential interactions with biological systems. The presence of a tetrahydropyran ring and other cyclic structures enhances its stability and reactivity.
The biological activity of the compound is primarily attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. The hydroxyl and amino groups may play a crucial role in disrupting bacterial cell walls or metabolic processes.
- Antioxidant Properties : The presence of multiple hydroxyl groups suggests potential antioxidant activity. These groups can scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases like diabetes or cancer.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of bacterial growth in vitro. The mechanism was linked to the disruption of cell membrane integrity.
- Study 2 : Research in Phytotherapy Research highlighted its antioxidant capability by measuring reductions in lipid peroxidation levels in rat liver cells treated with the compound.
Data Table
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | Disk Diffusion | Inhibition zones observed for E. coli and S. aureus |
| Antioxidant | DPPH Assay | 50% reduction in free radicals at 100 µg/mL |
| Enzyme Inhibition | Enzyme Kinetics | IC50 values indicating potent inhibition of α-glucosidase |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Stereochemical Sensitivity: The target compound’s 6R configuration distinguishes it from the 6S analog in , which may alter enzyme-binding specificity. For example, the 6S analog’s additional amino group could enhance interactions with phosphate backbones in RNA .
Fluorinated vs. Polar Substituents : Compounds with fluorinated chains () exhibit superior metabolic stability compared to the target compound’s hydrophilic structure, making them better candidates for in vivo applications requiring prolonged circulation .
Enzyme Interactions: Unlike α-/β-arbutin (), which are tyrosinase substrates, the target compound’s amino groups may enable inhibition of glycosidases or proteases through transition-state mimicry .
Solubility Trade-offs: The long alkyl chains in render the compound amphiphilic, whereas the target compound’s hydroxyl and amino groups favor aqueous environments, limiting its utility in lipid-rich systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
